molecular formula C20H24 B12808014 Tetra-cyclopentadiene CAS No. 23197-86-6

Tetra-cyclopentadiene

Katalognummer: B12808014
CAS-Nummer: 23197-86-6
Molekulargewicht: 264.4 g/mol
InChI-Schlüssel: PWIYIZVNRLAFOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetra-cyclopentadiene is a highly substituted derivative of cyclopentadiene, a five-membered ring compound with alternating double bonds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tetra-cyclopentadiene typically involves the reaction of zirconacyclopentenes with acyl cyanides at room temperature. This method allows for the formation of 1,2,3-trisubstituted cyclopentadienes in high yields . Another approach involves the reaction of aluminacyclopentadienes with aldehydes, resulting in the formation of multiply substituted cyclopentadienes .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of zirconium or aluminum-based catalysts to facilitate the formation of the desired product. These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents.

Analyse Chemischer Reaktionen

Types of Reactions

Tetra-cyclopentadiene undergoes a variety of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and alkylation reactions are common, often using reagents like bromine or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products

The major products formed from these reactions include various substituted cyclopentadienes, which can be further utilized in the synthesis of complex organic molecules.

Wissenschaftliche Forschungsanwendungen

Tetra-cyclopentadiene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of tetra-cyclopentadiene involves its interaction with various molecular targets. For example, in its role as an antioxidant, it participates in radical-chain oxidation reactions, terminating the chain reaction by neutralizing free radicals . This mechanism is crucial in preventing oxidative damage in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentadiene: The parent compound, less substituted and less reactive.

    Pentafulvene: Another highly substituted derivative with different electronic properties.

    Ferrocene: A metallocene with a similar cyclopentadienyl ligand but containing an iron center.

Uniqueness

Tetra-cyclopentadiene is unique due to its high degree of substitution, which imparts distinct electronic and steric properties. These properties make it particularly useful in the synthesis of complex organic molecules and as a catalyst in various chemical reactions .

Eigenschaften

CAS-Nummer

23197-86-6

Molekularformel

C20H24

Molekulargewicht

264.4 g/mol

IUPAC-Name

heptacyclo[9.6.1.13,9.113,16.02,10.04,8.012,17]icosa-5,14-diene

InChI

InChI=1S/C20H24/c1-2-11-12(3-1)14-7-13(11)19-15-8-16(20(14)19)18-10-5-4-9(6-10)17(15)18/h1-2,4-5,9-20H,3,6-8H2

InChI-Schlüssel

PWIYIZVNRLAFOR-UHFFFAOYSA-N

Kanonische SMILES

C1C=CC2C1C3CC2C4C3C5CC4C6C5C7CC6C=C7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.